molecular formula C10H12N4 B7525294 N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine

N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine

Cat. No.: B7525294
M. Wt: 188.23 g/mol
InChI Key: OGZVPPDNFSEZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit multiple enzymes makes it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-9-11-6-12-14(9)10(5-7)13-8-2-3-8/h4-6,8,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZVPPDNFSEZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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